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Compound of Interest

Compound Name: 1-Benzothiophene-5-carbonitrile

Cat. No.: B1273736 Get Quote

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of 1-Benzothiophene-5-carbonitrile and 1-

Benzofuran-5-carbonitrile, two heterocyclic compounds of significant interest in medicinal

chemistry. Both scaffolds are present in numerous biologically active molecules, and

understanding their comparative physicochemical properties, spectroscopic signatures, and

biological potential is crucial for the rational design of novel therapeutic agents. This document

summarizes available quantitative data, presents detailed experimental protocols for their

synthesis and evaluation, and visualizes key structural and synthetic relationships.

Physicochemical and Spectroscopic Properties
1-Benzothiophene-5-carbonitrile and 1-Benzofuran-5-carbonitrile share a similar bicyclic core

structure, differing by the heteroatom in the five-membered ring—sulfur in the former and

oxygen in the latter. This seemingly minor substitution significantly influences their electronic

and steric properties, which in turn affects their physical characteristics and interactions with

biological targets.
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Property
1-Benzothiophene-5-
carbonitrile

1-Benzofuran-5-
carbonitrile

Molecular Formula C₉H₅NS C₉H₅NO

Molecular Weight 159.21 g/mol [1] 143.14 g/mol [2][3]

Melting Point 69 °C[4][5] 84 °C

Boiling Point 312.7 °C at 760 mmHg[1] 260.8 °C at 760 mmHg

Density ~1.28 g/cm³ (predicted)[5] ~1.2 g/cm³

Appearance White to light yellow solid[5]
White to light yellow crystalline

powder

CAS Number 2060-63-1[1] 79002-39-4[2][3]

Spectroscopic Data Summary

While complete spectral data for both compounds is not readily available in all databases, the

following table summarizes key expected and reported spectroscopic features.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.biosynth.com/p/CAA06063/2060-63-1-1-benzothiophene-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2795184
https://wap.guidechem.com/encyclopedia/1-benzofuran-5-carbonitrile-dic178510.html
https://fluorochem.co.uk/product/F221673/
https://m.chemicalbook.com/ProductChemicalPropertiesCB2261522_EN.htm
https://www.biosynth.com/p/CAA06063/2060-63-1-1-benzothiophene-5-carbonitrile
https://m.chemicalbook.com/ProductChemicalPropertiesCB2261522_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB2261522_EN.htm
https://www.biosynth.com/p/CAA06063/2060-63-1-1-benzothiophene-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2795184
https://wap.guidechem.com/encyclopedia/1-benzofuran-5-carbonitrile-dic178510.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data
1-Benzothiophene-5-
carbonitrile

1-Benzofuran-5-
carbonitrile

¹H NMR

Aromatic protons typically

appear in the range of 7.0-8.5

ppm.

Aromatic protons typically

appear in the range of 7.0-8.0

ppm.

¹³C NMR

Aromatic carbons typically

appear in the range of 110-140

ppm. The carbon of the nitrile

group (C≡N) would appear

further downfield.

Aromatic carbons typically

appear in the range of 105-155

ppm. The carbon of the nitrile

group (C≡N) would appear

further downfield.

IR (Infrared) Spectroscopy

Characteristic peaks include

C≡N stretching around 2220-

2240 cm⁻¹, aromatic C=C

stretching around 1400-1600

cm⁻¹, and C-S stretching.

Characteristic peaks include

C≡N stretching around 2220-

2240 cm⁻¹, aromatic C=C

stretching around 1400-1600

cm⁻¹, and C-O-C stretching.

Mass Spectrometry (MS)
Molecular Ion (M⁺) peak at m/z

= 159.

Molecular Ion (M⁺) peak at m/z

= 143.

Biological Activity and Therapeutic Potential
Both benzothiophene and benzofuran cores are considered "privileged structures" in medicinal

chemistry, as they are found in a wide range of compounds with diverse biological activities.

While specific data for the 5-carbonitrile derivatives is limited, the broader classes of

compounds offer insights into their potential applications.

1-Benzothiophene Derivatives:

Derivatives of benzothiophene have been extensively studied and have shown a wide array of

pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral

effects. For instance, benzothiophene acrylonitrile analogs have demonstrated potent

anticancer activity, with some compounds showing growth inhibition (GI50) values in the

nanomolar range against a panel of 60 human cancer cell lines.[6] These compounds are

hypothesized to exert their cytotoxic effects through interaction with tubulin.
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1-Benzofuran Derivatives:

Similarly, benzofuran derivatives are known for their significant biological activities, including

anticancer, antimicrobial, and antioxidant properties.[7] Some benzofuran derivatives have

been investigated as inhibitors of various kinases, such as Aurora B kinase, which plays a

crucial role in mitosis and is often overexpressed in cancer cells.[8] The cytotoxicity of certain

benzofuran derivatives has been evaluated against multiple cancer cell lines, with some

exhibiting promising activity.[9]

Comparative Perspective:

The isosteric replacement of sulfur with oxygen (or vice versa) can lead to significant changes

in the biological activity profile of a molecule. This is due to differences in electronegativity, size,

and the ability to form hydrogen bonds. Generally, the sulfur atom in the benzothiophene ring is

considered more lipophilic than the oxygen in the benzofuran ring, which can affect cell

permeability and binding to hydrophobic pockets of target proteins.

Experimental Protocols
General Synthesis of 5-Cyanobenzofurans/thiophenes

A common method for the synthesis of these compounds involves the cyanation of a

corresponding 5-bromo-substituted benzofuran or benzothiophene.

Protocol: Cyanation of 5-Bromo-1-benzofuran

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 5-bromo-1-benzofuran (1 equivalent), copper(I) cyanide (1.2 equivalents), and

anhydrous N,N-dimethylformamide (DMF).

Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) and maintain

for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a

solution of ferric chloride in aqueous hydrochloric acid. Stir for 30 minutes to decompose the

copper cyanide complex.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel using a mixture of hexane and ethyl acetate as the

eluent to yield 1-benzofuran-5-carbonitrile.

A similar protocol can be adapted for the synthesis of 1-benzothiophene-5-carbonitrile
starting from 5-bromo-1-benzothiophene.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of chemical compounds.

Protocol:

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density

of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds (1-Benzothiophene-5-
carbonitrile and 1-Benzofuran-5-carbonitrile) in the appropriate cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the test

compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5%

CO₂.

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours.

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to

each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Visualizations
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Caption: General synthetic route for the preparation of the target compounds.
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Conceptual Structure-Activity Relationship
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Caption: Key structural features influencing biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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